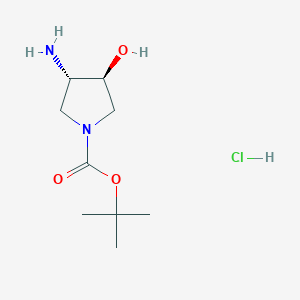

叔丁基反式-3-氨基-4-羟基-1-吡咯烷羧酸盐盐酸盐

描述

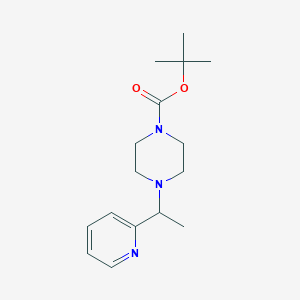

The compound "Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride" is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility in pharmaceutical chemistry.

Synthesis Analysis

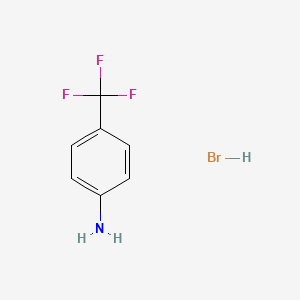

The synthesis of pyrrolidine derivatives has been explored in several studies. One method involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another approach includes the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones, from readily available starting materials . Additionally, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate via organocatalysis has been reported .

Molecular Structure Analysis

The molecular and crystal structures of pyrrolidine derivatives have been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined, revealing intramolecular hydrogen bonding and stabilization within the crystal lattice . The structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was also confirmed by X-ray diffraction studies, showing intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-hydroxy-1H-pyrrole, a related compound, reacts readily with mild electrophiles at the 2-position, demonstrating the reactivity of the pyrrolidine ring . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, further illustrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, the presence of tert-butyl groups can affect the lipophilicity and steric properties of the molecule, which are important factors in drug design. The thermal, X-ray, and DFT analyses of pyrrolidine derivatives provide insights into their stability, electronic properties, and potential interactions with biological targets .

科学研究应用

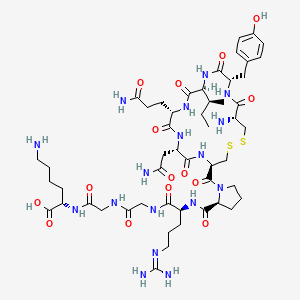

肽结构中的构象分析

叔丁基反式-3-氨基-4-羟基-1-吡咯烷羧酸盐盐酸盐中脯氨酸吡咯烷环的运动限制使其能够在肽和蛋白质中充当转角诱导剂。吡咯烷环可以表现出不同的褶皱模式,受叔丁基基团等取代基的影响,这会影响整个肽结构。该性质对于理解和设计具有特定构象和功能的肽和蛋白质非常重要 (Koskinen 等人,2005 年)。

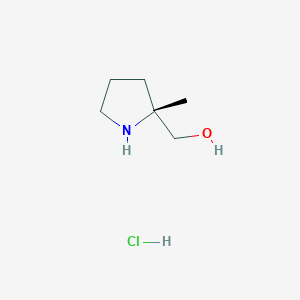

手性吡咯烷的合成

一种通过腈阴离子环化策略合成手性 N-叔丁基二取代吡咯烷的方法,使用叔丁基反式-3-氨基-4-羟基-1-吡咯烷羧酸盐盐酸盐,展示了其在不对称合成中的用途。这种方法对于生产手性吡咯烷衍生物非常有效,而手性吡咯烷衍生物在各种制药和化学应用中很有价值 (Chung 等人,2005 年)。

复杂分子的构建模块

该化合物作为合成更复杂分子的关键构建模块,例如对映纯 4-羟基哌啶酸和 4-羟基赖氨酸衍生物。它的反应性和结构特征使其适用于高级化学合成和药物开发中所需的各种分子结构 (Marin 等人,2004 年)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJTVYMOCPYEAG-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride | |

CAS RN |

1609403-41-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)